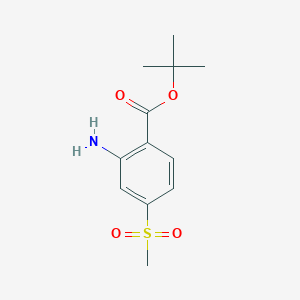

tert-Butyl 2-amino-4-(methylsulfonyl)benzoate

Description

Properties

IUPAC Name |

tert-butyl 2-amino-4-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)9-6-5-8(7-10(9)13)18(4,15)16/h5-7H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEESOKIVWKGIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-4-(methylsulfonyl)benzoate typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The methylsulfonyl group can be introduced via sulfonylation reactions. Finally, the esterification with tert-butyl alcohol under acidic conditions yields the desired compound.

Industrial Production Methods: Industrial production of tert-Butyl 2-amino-4-(methylsulfonyl)benzoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 2-amino-4-(methylsulfonyl)benzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group or to convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

- Oxidation products include nitroso and nitro derivatives.

- Reduction products include alcohols and de-sulfonylated compounds.

- Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 2-amino-4-(methylsulfonyl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of sulfonyl groups on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the optimization of drug properties.

Industry: In the industrial sector, tert-Butyl 2-amino-4-(methylsulfonyl)benzoate can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-4-(methylsulfonyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

tert-Butyl 2-amino-4-(methylthio)benzoate: Similar structure but with a methylthio group instead of a methylsulfonyl group.

tert-Butyl 2-amino-4-(methylsulfinyl)benzoate: Contains a methylsulfinyl group, which is an intermediate oxidation state between methylthio and methylsulfonyl.

tert-Butyl 2-amino-4-(methoxy)benzoate: Contains a methoxy group instead of a methylsulfonyl group.

Uniqueness: tert-Butyl 2-amino-4-(methylsulfonyl)benzoate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.

Biological Activity

tert-Butyl 2-amino-4-(methylsulfonyl)benzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure:

- IUPAC Name: tert-Butyl 2-amino-4-(methylsulfonyl)benzoate

- Molecular Formula: C12H17NO4S

- Molecular Weight: 273.34 g/mol

The biological activity of tert-butyl 2-amino-4-(methylsulfonyl)benzoate is attributed to its structural features, which allow it to interact with various biological targets:

- Amino Group: The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.

- Methylsulfonyl Group: This group is involved in redox reactions, potentially influencing enzymatic activity and signaling pathways.

These interactions may modulate the activity of key enzymes and receptors involved in cellular processes, leading to various biological effects.

Antimicrobial Properties

Recent studies have indicated that tert-butyl 2-amino-4-(methylsulfonyl)benzoate exhibits significant antimicrobial activity against several pathogens. For instance:

- In vitro Studies: The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves inhibition of bacterial growth through disruption of cellular functions.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties:

- Cell Line Studies: In vitro assays on cancer cell lines (e.g., MCF7, a breast cancer cell line) demonstrated that tert-butyl 2-amino-4-(methylsulfonyl)benzoate induces apoptosis and inhibits cell proliferation at micromolar concentrations.

- Mechanism of Action: The compound appears to interfere with the PI3K-Akt-mTOR signaling pathway, which is crucial in cancer cell survival and proliferation. It has been observed to inhibit the phosphorylation of downstream effectors such as Akt and mTOR.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| MDA-MB-231 | 20 |

Case Studies

Several studies have highlighted the biological activities of tert-butyl 2-amino-4-(methylsulfonyl)benzoate:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that the compound significantly reduced bacterial load in murine models infected with S. aureus, demonstrating its potential as a therapeutic agent against bacterial infections .

- Anticancer Efficacy : Another investigation focused on colorectal cancer models showed that treatment with tert-butyl 2-amino-4-(methylsulfonyl)benzoate resulted in a marked reduction in tumor growth compared to control groups, suggesting promising anticancer properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 2-amino-4-(methylsulfonyl)benzoate, and how can reaction conditions be optimized?

- Methodology : The synthesis of tert-butyl esters often involves protection/deprotection strategies. For example, tert-butyl esterification of aromatic acids can be achieved via acid-catalyzed reactions with tert-butanol or Boc anhydride. Bromination at benzylic positions (e.g., as seen in related tert-butyl benzoate derivatives) may require radical initiators like AIBN and N-bromosuccinimide (NBS) in CCl₄ . Post-synthetic modifications, such as sulfonylation of the amino group, should be monitored via TLC or HPLC to optimize yield.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine analytical techniques:

- NMR : Confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and sulfonyl moiety (δ ~3.0 ppm for S-CH₃).

- HPLC/MS : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts.

- Elemental Analysis : Validate empirical formula (C₁₃H₁₉NO₄S) to resolve ambiguities in mass spectrometry data .

Q. What are the critical storage conditions to ensure compound stability?

- Methodology : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the tert-butyl ester or oxidation of the sulfonyl group. Pre-dry storage vials to avoid moisture ingress, as seen in protocols for related hygroscopic tert-butyl derivatives .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology : The electron-withdrawing sulfonyl group deactivates the benzene ring, directing electrophilic substitutions to the meta position. Assess reactivity via competitive reactions (e.g., nitration or halogenation) under controlled conditions. Compare kinetic data with non-sulfonylated analogs using DFT calculations to quantify electronic effects .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption)?

- Methodology : For anomalous NMR signals:

- Perform variable-temperature NMR to detect hindered rotation (e.g., sulfonamide rotamers).

- Use 2D-COSY or NOESY to confirm coupling between adjacent protons.

- Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. What strategies are effective for incorporating this compound into multicomponent reactions (MCRs) for drug discovery?

- Methodology : Leverage the amino group for Ugi or Passerini reactions. Optimize solvent polarity (e.g., DMF or THF) and catalyst (e.g., Sc(OTf)₃) to enhance MCR efficiency. Monitor reaction progress via LC-MS and isolate intermediates for mechanistic studies .

Q. How does steric hindrance from the tert-butyl group affect catalytic processes (e.g., cross-coupling reactions)?

- Methodology : Compare catalytic efficiency (e.g., Suzuki-Miyaura coupling) with less hindered analogs. Use kinetic isotopic effects (KIEs) or Hammett plots to quantify steric vs. electronic contributions. Palladium catalysts with bulky ligands (e.g., SPhos) may mitigate steric challenges .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported solubility or stability data across literature sources?

- Methodology : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility assays). Use differential scanning calorimetry (DSC) to assess thermal stability thresholds. Cross-reference with structurally similar compounds (e.g., tert-butyl 4-(methylsulfonyl)benzoate) to identify trends .

Applications in Drug Development

Q. What role does this compound serve as a building block in protease inhibitor synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.